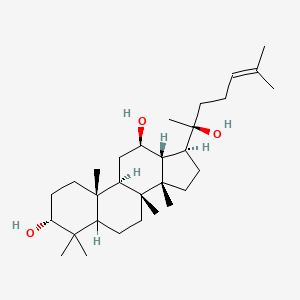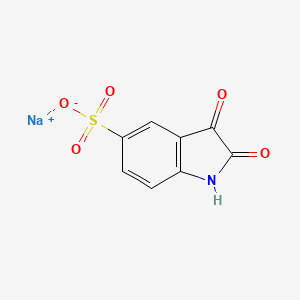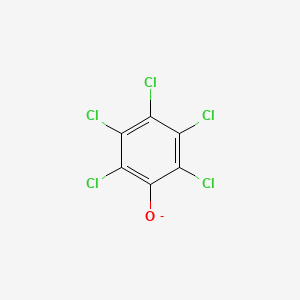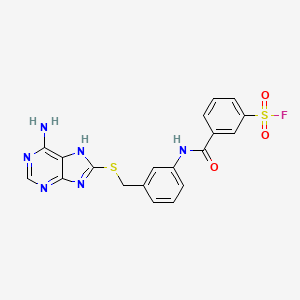
Folienetriol
Overview
Description
Folienetriol (FT) is a polyphenolic compound found in plants belonging to the family of flavonoids. It is an important natural antioxidant, which has been studied extensively for its potential health benefits. FT is a polyhydroxylated flavone, which is composed of three hydroxy groups attached to a central carbon atom. It has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-oxidative properties. FT has been used in a variety of applications, such as food and beverage production, pharmaceuticals, and nutraceuticals.
Scientific Research Applications
Remote Sensing of Foliar Chemistry
Folienetriol's applications in scientific research include its use in remote sensing for estimating foliar chemical content. Techniques like stepwise multiple regression and deconvolution extract chemical information from foliar spectra. Long-term research models focus on understanding the interaction between radiation and foliar chemistry, transitioning from leaf models to canopy models and field experiments (Curran, 1989).
Enhancing Plant Growth and Productivity
Research has explored the benefits of foliar application with antioxidants like citric acid in combination with micronutrients on plant growth and productivity. Such treatments have shown to increase vegetative growth parameters and enhance chemical constituents of plants like maize, suggesting the potential of foliar applications in improving agricultural yields (El-Yazal, 2019).
Index of Stress in Plants
The accumulation of certain foliar compounds like ammonium can serve as an index of stress in plants. Research has investigated the relationship between ethylene evolution and ammonium in plants exposed to stress, finding that above certain thresholds, there is a marked increase in ethylene evolution, indicating stress (Barker, 1999).
Foliar Feeding and Nutrient Uptake
Foliar feeding, such as the application of potassium and boron, has been studied for its ability to enhance nutrient uptake and yield in crops like cotton. The choice of nutrient source, solution buffering, and the inclusion of micronutrients like boron can significantly impact yield, demonstrating the importance of foliar nutrient applications in crop production (Howard et al., 1998).
Enhancing Uptake of Foliar-Applied Substances
The use of laser light technology has been explored to enhance the penetration of foliar-applied substances into plant leaves. This method has proven effective in improving the uptake and mobility of various compounds within the phloem, suggesting a less invasive and more efficient delivery method for foliar applications in plants (Etxeberria et al., 2016).
Methods in Plant Foliar VOC Research
The research on volatile organic compounds (VOCs) in plants, which are significant for plant health and communication, relies heavily on advanced analytical techniques. This interdisciplinary field integrates biology with environmental analytical sciences, emphasizing the critical role of foliar compounds in plant physiology and ecosystem dynamics (Materić et al., 2015).
Nitrogen Foliar Application in Maize
Studies have shown that foliar application of nitrogen can influence the growth and yield of crops like maize. This method can increase productivity, suggesting that targeted foliar applications can be an effective agronomic practice (Amanullah et al., 2013).
Nutrient Uptake in Sodic Soil Conditions
Research on foliar application of nutrients under challenging soil conditions, like sodic soils, indicates that this method can positively impact the growth and yield of crops such as wheat. This highlights the potential of foliar nutrient applications in improving crop resilience in less favorable soil environments (Yadav et al., 2021).
properties
IUPAC Name |
(3R,8R,9R,10R,12R,13R,14S,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O3/c1-19(2)10-9-14-30(8,33)20-11-16-29(7)25(20)21(31)18-23-27(5)15-13-24(32)26(3,4)22(27)12-17-28(23,29)6/h10,20-25,31-33H,9,11-18H2,1-8H3/t20-,21+,22?,23+,24+,25-,27-,28+,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXFVCFISTUSOO-ZEUDUZSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CCC4[C@@]3(CC[C@H](C4(C)C)O)C)C)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90988626 | |
| Record name | Dammar-24-ene-3,12,20-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90988626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6892-79-1 | |
| Record name | Betulafolientriol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006892791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dammar-24-ene-3,12,20-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90988626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the glycosylation of Folienetriol impact its antitumor activity?
A1: Research suggests that attaching sugar molecules (glycosylation) to Folienetriol significantly influences its ability to inhibit tumor cell growth. Specifically, the study found that 3-O-β-D-glucoside and 12-O-β-D-glucoside derivatives of Folienetriol exhibited the most potent activity against Ehrlich tumor cells in vitro. [] This highlights the importance of the type and position of sugar attachments for enhancing the biological activity of this compound.
Q2: What is the role of the hydroxyl group configuration at the C-3 position in Folienetriol's antitumor activity?
A2: The research indicates that the spatial arrangement (configuration) of the hydroxyl group (-OH) at the C-3 position in Folienetriol plays a crucial role in determining its antitumor activity. [] While the study doesn't explicitly state whether the alpha or beta configuration is more favorable, it emphasizes that this structural difference leads to significant variations in the compound's effectiveness against tumor cells. Further investigation is needed to fully elucidate the structure-activity relationship in this context.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide](/img/structure/B1226905.png)
![3-(2-fluorophenyl)-2-(4-fluorophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B1226908.png)
![8,10-Dichloro-3,9-dimethoxy-1,4,7-trimethyl-6-oxo-2-benzo[b][1,4]benzodioxepincarboxylic acid methyl ester](/img/structure/B1226909.png)

![2-[4-Methoxy-3-(4-morpholinylmethyl)phenyl]-3-(phenylmethyl)-1,2-dihydroquinazolin-4-one](/img/structure/B1226912.png)

![2-(4-ethoxyphenyl)-N-[3-(1-imidazolyl)propyl]-4-quinolinecarboxamide](/img/structure/B1226915.png)
![5-[(6-Nitro-1,3-benzodioxol-5-yl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1226918.png)
![N-[3-(1-imidazolyl)propyl]-2-phenyl-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1226919.png)

![N-(2,3-dihydro-1H-inden-5-yl)-5,7-dimethyl-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1226923.png)
![3-[(7R,8S)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoic acid](/img/structure/B1226925.png)

